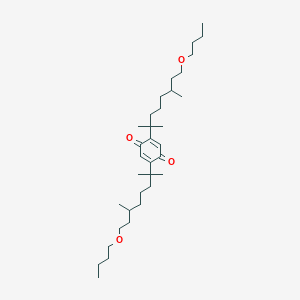
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexa-2,5-diene-1,4-dione core substituted with two 8-butoxy-2,6-dimethyloctan-2-yl groups, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common approach is the alkylation of cyclohexa-2,5-diene-1,4-dione with 8-butoxy-2,6-dimethyloctan-2-yl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to ensure the high quality of the final product.
化学反应分析
Types of Reactions
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced cyclohexane derivatives, and substituted cyclohexa-2,5-diene-1,4-dione compounds.
科学研究应用
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
Similar Compounds
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol: Similar in structure but with hydroxyl groups instead of the diene structure.
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)quinone: An oxidized form with quinone functionality.
属性
CAS 编号 |
90037-13-1 |
|---|---|
分子式 |
C34H60O4 |
分子量 |
532.8 g/mol |
IUPAC 名称 |
2,5-bis(8-butoxy-2,6-dimethyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C34H60O4/c1-9-11-21-37-23-17-27(3)15-13-19-33(5,6)29-25-32(36)30(26-31(29)35)34(7,8)20-14-16-28(4)18-24-38-22-12-10-2/h25-28H,9-24H2,1-8H3 |
InChI 键 |
BQKBTMBCLHZKFV-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCC(C)CCCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CCCC(C)CCOCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















